Synthetic Yield: 3-Chloromethyl vs 4-Chloromethyl Isomer
The 3-(Chloromethyl)pyridin-2-amine hydrochloride is synthesized via thionyl chloride-mediated chlorination of the corresponding hydroxymethyl precursor, achieving an isolated yield of 92% under optimized conditions . In contrast, the analogous 4-chloromethyl isomer (CAS 1186663-31-9) is typically reported with synthetic yields in the 75-85% range under comparable thionyl chloride conditions due to differences in the stability of the intermediate chlorosulfite ester . This 7-17% absolute yield advantage translates directly to reduced raw material consumption and lower cost per gram in multi-step synthetic campaigns.
| Evidence Dimension | Synthetic Yield (Chlorination Step) |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS 1186663-31-9): 75-85% yield |
| Quantified Difference | 7-17% absolute yield increase |
| Conditions | Thionyl chloride (12.4 mL, 170 mmol) in tetrahydrofuran (500 mL) at 20°C for 0.5 h |
Why This Matters
Higher synthetic yield directly reduces procurement costs for multi-gram and kilogram-scale research programs where the compound serves as a starting material.
